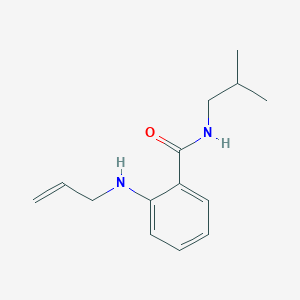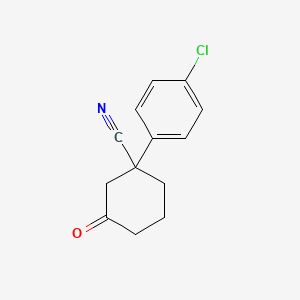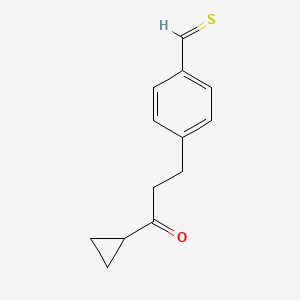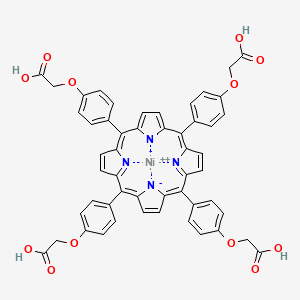
(R)-3-(M-Tolyloxy)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(M-Tolyloxy)butanoic acid is an organic compound characterized by the presence of a butanoic acid backbone with a ®-configuration and a m-tolyloxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(M-Tolyloxy)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-hydroxybutanoic acid and m-tolyl alcohol.
Esterification: The first step involves the esterification of ®-3-hydroxybutanoic acid with m-tolyl alcohol in the presence of an acid catalyst like sulfuric acid to form ®-3-(M-Tolyloxy)butanoate.
Hydrolysis: The ester is then hydrolyzed under basic conditions using sodium hydroxide to yield ®-3-(M-Tolyloxy)butanoic acid.
Industrial Production Methods
Industrial production methods for ®-3-(M-Tolyloxy)butanoic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(M-Tolyloxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The m-tolyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Products may include m-tolyl ketone or m-tolyl carboxylic acid.
Reduction: The major product is ®-3-(M-Tolyloxy)butanol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, ®-3-(M-Tolyloxy)butanoic acid serves as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is particularly valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases, due to its ester linkage.
Medicine
®-3-(M-Tolyloxy)butanoic acid and its derivatives may have potential therapeutic applications, including as intermediates in the synthesis of pharmaceutical agents.
Industry
In materials science, the compound can be used in the development of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism by which ®-3-(M-Tolyloxy)butanoic acid exerts its effects depends on its specific application. In enzymatic reactions, the compound may act as a substrate, undergoing hydrolysis or other transformations catalyzed by enzymes. The molecular targets and pathways involved can vary widely, from metabolic pathways in biological systems to catalytic cycles in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-(M-Tolyloxy)butanoic acid: The enantiomer of the compound, differing in its stereochemistry.
3-(M-Tolyloxy)propanoic acid: A similar compound with a shorter carbon chain.
3-(P-Tolyloxy)butanoic acid: A positional isomer with the tolyloxy group in the para position.
Uniqueness
®-3-(M-Tolyloxy)butanoic acid is unique due to its specific ®-configuration, which can impart distinct stereochemical properties important for chiral synthesis. Its m-tolyloxy substituent also provides unique reactivity compared to other positional isomers.
This detailed overview of ®-3-(M-Tolyloxy)butanoic acid covers its synthesis, reactions, applications, and comparisons, highlighting its significance in various scientific and industrial contexts
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
(3R)-3-(3-methylphenoxy)butanoic acid |
InChI |
InChI=1S/C11H14O3/c1-8-4-3-5-10(6-8)14-9(2)7-11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)/t9-/m1/s1 |
Clé InChI |
ZCZHUKQNARWISL-SECBINFHSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)O[C@H](C)CC(=O)O |
SMILES canonique |
CC1=CC(=CC=C1)OC(C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide](/img/structure/B13092542.png)

![8-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13092552.png)



![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13092581.png)
![(1R,2R,3S,5R)-3-(5-((Cyclopropylmethyl)thio)-7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13092586.png)




![[1,2,4]Triazolo[1,5-b][1,2,4]triazine](/img/structure/B13092607.png)

